
Aminopropylethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly valuable for its ability to covalently attach organic films to metal oxides such as silica and titania . It is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Aminopropylethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltriethoxysilane with ammonia or an amine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the hydrolytic condensation of 3-aminopropyltriethoxysilane with hydrochloric or trifluoromethanesulfonic acid . This process results in the formation of octa(3-aminopropyl)silsesquioxane, which can be used in various applications.
Análisis De Reacciones Químicas
Aminopropylethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, allowing it to react with various electrophiles.
Polymerization: This compound can catalyze sol-gel polymerization reactions, leading to the formation of silica-based molecularly imprinted polymers.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), and various electrophiles. The major products formed from these reactions include silanols, siloxanes, and silica-based polymers .
Aplicaciones Científicas De Investigación
Aminopropylethoxysilane has a wide range of scientific research applications, including:
Surface Modification: It is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces, enhancing their dispersibility and anti-bacterial properties.
Biosensing: This compound is used to create stable monolayers on oxide surfaces for biosensing applications.
Biomedical Applications: This compound-functionalized surfaces have been shown to be non-toxic to certain cell types, making them suitable for use in cell culture and drug delivery systems.
Mecanismo De Acción
The mechanism by which aminopropylethoxysilane exerts its effects involves the formation of covalent bonds with various substrates. The amino group in this compound can react with electrophiles, leading to the formation of stable amide or imine bonds . Additionally, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds . These reactions enable this compound to modify surfaces and create functionalized materials with enhanced properties.
Comparación Con Compuestos Similares
Aminopropylethoxysilane is similar to other organosilicon compounds such as:
3-Aminopropyltrimethoxysilane: This compound has similar functional groups but differs in the number of methoxy groups attached to the silicon atom.
3-Aminopropylmethyldiethoxysilane: This compound has one methyl group and two ethoxy groups attached to the silicon atom, providing different reactivity and properties.
This compound is unique in its ability to form stable covalent bonds with a wide range of substrates, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C5H13NOSi |
|---|---|
Peso molecular |
131.25 g/mol |
InChI |
InChI=1S/C5H13NOSi/c1-2-7-8-5-3-4-6/h2-6H2,1H3 |
Clave InChI |
PNOQXNISYJPDRP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
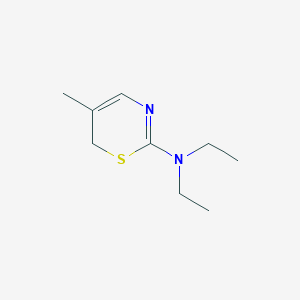
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
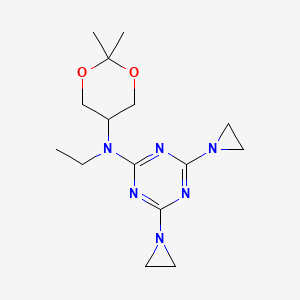

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
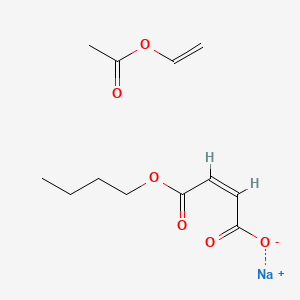
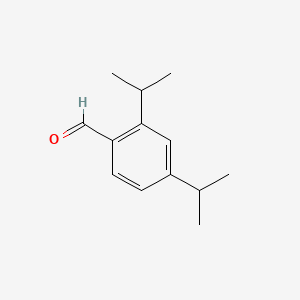
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
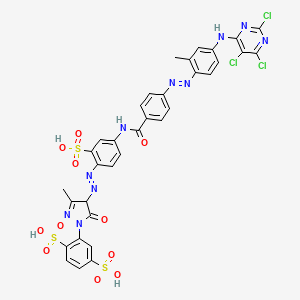
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)


